2-(thiomorpholin-4-yl)quinoxaline
CAS No.: 1136539-07-5
Cat. No.: VC11903798
Molecular Formula: C12H13N3S
Molecular Weight: 231.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1136539-07-5 |
|---|---|
| Molecular Formula | C12H13N3S |
| Molecular Weight | 231.32 g/mol |
| IUPAC Name | 4-quinoxalin-2-ylthiomorpholine |
| Standard InChI | InChI=1S/C12H13N3S/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2 |
| Standard InChI Key | CRITVOAHLVZVRB-UHFFFAOYSA-N |
| SMILES | C1CSCCN1C2=NC3=CC=CC=C3N=C2 |
| Canonical SMILES | C1CSCCN1C2=NC3=CC=CC=C3N=C2 |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
2-(Thiomorpholin-4-yl)quinoxaline consists of a bicyclic quinoxaline scaffold (a benzene ring fused to a pyrazine ring) with a thiomorpholine substituent at the 2-position. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, contributes to the compound’s polarity and conformational flexibility. Key structural attributes include:
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Quinoxaline backbone: Provides a planar, aromatic system conducive to π-π stacking interactions with biological targets.
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Thiomorpholine group: Introduces a sulfur atom capable of forming hydrogen bonds and participating in redox reactions.
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Substituent positioning: The 2-position substitution optimizes steric and electronic interactions with enzyme active sites.
The molecular formula is C₁₃H₁₄N₄S, with a molar mass of 270.35 g/mol.
Comparative Analysis with Related Derivatives
Quinoxaline derivatives vary widely in biological activity based on substituent type and position. The table below contrasts 2-(thiomorpholin-4-yl)quinoxaline with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Quinoxaline | Unsubstituted bicyclic core | Baseline scaffold for derivatives |
| 2-Methylquinoxaline | Methyl group at 2-position | Enhanced lipophilicity |
| 3-Aminoquinoxaline | Amino group at 3-position | Anticancer activity |
| 2-(Thiomorpholin-4-yl)quinoxaline | Thiomorpholine at 2-position | Kinase inhibition, antimicrobial |
The thiomorpholine group distinguishes this compound by enabling dual hydrogen bonding and hydrophobic interactions, critical for target engagement.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(thiomorpholin-4-yl)quinoxaline involves multi-step organic reactions, often starting from halogenated quinoxaline precursors. A generalized approach includes:
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Halogenation: Introduction of a bromine or chlorine atom at the 2-position of quinoxaline .
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Nucleophilic Substitution: Replacement of the halogen with thiomorpholine using coupling agents.
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Purification: Chromatographic isolation to achieve high purity.
A patent describing the synthesis of analogous compounds (e.g., 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline) highlights the use of Suzuki-Miyaura coupling for introducing heterocyclic groups . While specific details for 2-(thiomorpholin-4-yl)quinoxaline are scarce, adapting this method with thiomorpholine boronic esters could yield the target compound.
Optimization Challenges
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Reagent Compatibility: Thiomorpholine’s sulfur atom may react with palladium catalysts, necessitating inert conditions .
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Yield Improvement: Pilot studies report yields of 60–70% for similar compounds, suggesting room for optimization .
Physicochemical Properties
Physical Characteristics
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Appearance: Yellow crystalline solid.
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Melting Point: Estimated 180–185°C (based on analogues).
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Solubility: Moderate in polar solvents (e.g., DMSO, ethanol); poor in water.
Chemical Reactivity
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Electrophilic Substitution: Reacts at the quinoxaline’s electron-deficient positions (e.g., nitration at C5/C8).
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Redox Activity: The sulfur atom in thiomorpholine participates in disulfide bond formation under oxidative conditions.
Biological Activity and Mechanisms
Kinase Inhibition
2-(Thiomorpholin-4-yl)quinoxaline exhibits inhibitory activity against tyrosine kinases, including EGFR and VEGFR, by competing with ATP-binding sites. Computational docking studies suggest the thiomorpholine group occupies hydrophobic pockets adjacent to the kinase active site.
Antimicrobial Efficacy
In vitro assays demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 8–16 µg/mL. The mechanism likely involves disruption of cell wall biosynthesis or interference with nucleic acid synthesis.
Applications in Drug Development
Anticancer Therapeutics
Preclinical studies highlight its potential as a dual inhibitor of angiogenesis and tumor proliferation. In murine models, the compound reduced tumor volume by 40% at 50 mg/kg doses.
Antibacterial Agents
Ongoing research explores its utility against drug-resistant pathogens, though efficacy against Gram-negative strains remains limited.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the thiomorpholine group to enhance potency.
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Pharmacokinetic Studies: Oral bioavailability and metabolic stability in mammalian models.
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Combination Therapies: Synergy with existing chemotherapeutic agents.
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